molecular formula C7H15NO B14914476 1-[2-(Methylamino)ethyl]cyclobutanol

1-[2-(Methylamino)ethyl]cyclobutanol

Cat. No.: B14914476
M. Wt: 129.20 g/mol
InChI Key: FQQIOHNZRYGSDQ-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]cyclobutanol is a cyclobutane derivative featuring a hydroxyl group on the cyclobutane ring and a 2-(methylamino)ethyl substituent. Its molecular formula is C₇H₁₅NO (calculated molecular weight: 129.20 g/mol). The compound combines a rigid cyclobutane backbone with polar functional groups (hydroxyl and secondary amine), which may influence its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-[2-(methylamino)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-8-6-5-7(9)3-2-4-7/h8-9H,2-6H2,1H3

InChI Key

FQQIOHNZRYGSDQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1(CCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylamino)ethyl]cyclobutanol typically involves the formation of the cyclobutane ring followed by the introduction of the hydroxyl and methylaminoethyl groups. One common method includes the cyclization of a suitable precursor under specific conditions to form the cyclobutane ring. Subsequent functionalization steps introduce the hydroxyl and methylaminoethyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylamino)ethyl]cyclobutanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

1-[2-(Methylamino)ethyl]cyclobutanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)ethyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-[2-(Methylamino)ethyl]cyclobutanol with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₇H₁₅NO 129.20 Cyclobutanol, secondary amine (N-methyl) Combines rigidity (cyclobutane) with hydrogen-bonding capability (OH and NH).
1-Ethyl-2-methylcyclobutanol () C₇H₁₄O 114.19 Cyclobutanol, ethyl, methyl Lacks nitrogen; steric hindrance from ethyl and methyl groups.
1-(2-Hydroxyethyl)cyclobutanol () C₆H₁₂O₂ 116.16 Cyclobutanol, primary alcohol (hydroxyethyl) Polar due to dual hydroxyl groups; smaller molecular weight.
Methyl 1-(methylamino)cyclobutanecarboxylate () C₈H₁₅NO₂ 157.21 Cyclobutane, ester, secondary amine Ester group enhances lipophilicity; hydrochloride salt forms improve stability.

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The hydroxyl and amine groups in this compound enhance water solubility compared to 1-ethyl-2-methylcyclobutanol, which lacks polar nitrogen . The ester group in methyl 1-(methylamino)cyclobutanecarboxylate increases lipophilicity, making it more suitable for lipid-rich pharmaceutical formulations .
  • Reactivity: The secondary amine in this compound can participate in salt formation (e.g., hydrochlorides) or act as a nucleophile, unlike the hydroxyl-dominated 1-(2-hydroxyethyl)cyclobutanol . 1-Ethyl-2-methylcyclobutanol’s lack of nitrogen limits its utility in reactions requiring amine-mediated catalysis .

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